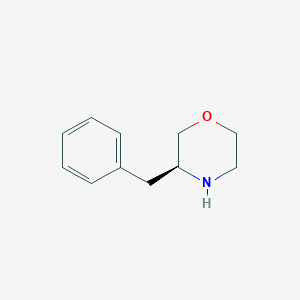

(S)-3-Benzylmorpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440674 | |

| Record name | (S)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-23-5 | |

| Record name | (3S)-3-(Phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77897-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Benzylmorpholine: A Comprehensive Technical Guide

CAS Number: 77897-23-5

This technical guide provides an in-depth overview of (S)-3-Benzylmorpholine, a chiral organic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and analysis, and its relevance in pharmaceutical research.

Chemical and Physical Properties

This compound is a substituted morpholine derivative. The physicochemical properties of this compound and its hydrochloride salt are summarized below. Data for the racemic mixture (3-Benzylmorpholine) is also included for comparison.

| Property | This compound | This compound HCl | 3-Benzylmorpholine (racemic) |

| CAS Number | 77897-23-5 | 1172897-29-8[1] | 7684-27-7[2] |

| Molecular Formula | C₁₁H₁₅NO[3] | C₁₁H₁₆ClNO[4] | C₁₁H₁₅NO[2] |

| Molecular Weight | 177.24 g/mol [3] | 213.70 g/mol [4] | 177.24 g/mol [2] |

| Appearance | - | White or light brown powder[5] | Colorless liquid[2] |

| Melting Point | - | - | -18 to -23 °C[2] |

| Boiling Point | - | - | 162-164 °C; 122-127 °C (8 Torr)[2] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene.[2] | - | Soluble in many organic solvents such as ethanol, ether, and benzene.[2] |

Safety Information

The following table summarizes the key safety information for 3-Benzylmorpholine and its hydrochloride salt. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment.

| Hazard Information | 3-Benzylmorpholine Hydrochloride |

| Pictograms | GHS07[6] |

| Signal Word | Warning[6] |

| Hazard Statements | H302: Harmful if swallowed[6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Storage | Store in a cool, dry, well-ventilated place, away from fire and oxidizing agents.[2] Store at 0 - 8 °C.[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-substituted morpholines involves the benzylation of a suitable morpholine precursor. A detailed, multi-step synthesis for a closely related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, provides a strong basis for the synthesis of this compound. The general approach involves the protection of the morpholine nitrogen with a benzyl group, followed by necessary modifications and deprotection if required.

A plausible synthetic route starting from L-Phenylalanine can be envisioned, leading to the formation of the chiral morpholine ring. A generalized workflow for the synthesis of a benzylmorpholine derivative is depicted below.

Caption: A generalized workflow for the synthesis of a benzylmorpholine derivative.

Detailed Alkylation Step (Example):

The following protocol details the N-alkylation of a morpholine derivative, a key step in the synthesis.[1]

-

Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.[1]

-

Solvent: Acetonitrile.[1]

-

Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

-

Yield: This procedure has been reported to yield 89% of the desired product.[1]

-

Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]⁺ ion corresponding to the molecular weight of the N-benzylated product.[1]

Analytical Methods

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of benzylmorpholine derivatives.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is suitable for separation.[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile is typically employed.[1][7]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used for aromatic compounds like this compound.[1]

-

Impurity Profiling: HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify and quantify any impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: Expected signals would include multiplets for the aromatic protons of the benzyl group (typically in the range of δ 7.2–7.4 ppm), and characteristic signals for the morpholine ring protons and the benzylic methylene protons.[1]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl group and the morpholine ring.

Mass Spectrometry (MS):

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is used to confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[1]

Applications in Drug Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can impart improved pharmacokinetic profiles to drug candidates.[8][9] Morpholine-containing compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]

Derivatives of benzylmorpholine have shown significant potential in neuroscience research. They are structurally related to compounds that act as norepinephrine transporter (NET) inhibitors.[5][10] Inhibition of NET increases the concentration of norepinephrine in the synaptic cleft, a mechanism of action for many antidepressant medications.

Research has indicated that certain benzylmorpholine derivatives possess antidepressant and antinociceptive (pain-reducing) activities.[1] Furthermore, some studies suggest potential neuroprotective properties, highlighting their therapeutic potential in neurodegenerative diseases.[1]

Caption: A diagram illustrating the role of a NET inhibitor in the norepinephrine signaling pathway.

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 4. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]

- 5. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-benzylmorpholine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. jetir.org [jetir.org]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (2 S,3 S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Benzylmorpholine: Chemical Structure and Stereochemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for (S)-3-Benzylmorpholine. Due to the limited availability of specific experimental data for this particular enantiomer in the public domain, this guide also incorporates information from closely related analogs to provide a broader context for its chemical and potential biological properties.

Chemical Structure and Identification

This compound is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a benzyl group. The "(S)" designation indicates the stereochemical configuration at the chiral center, C3.

| Identifier | Value |

| IUPAC Name | (3S)-3-benzylmorpholine |

| CAS Number | 77897-23-5[1] |

| Molecular Formula | C₁₁H₁₅NO[1] |

| Molecular Weight | 177.24 g/mol [1] |

| Canonical SMILES | C1COCC(N1)CC2=CC=CC=C2[1] |

| InChI | InChI=1S/C11H15NO/c13-10-8-12-6-5-9(10)7-11-3-1-2-4-11/h1-4,9,12H,5-8H2/t9-/m0/s1 |

| InChIKey | YPBSZAVJNVJGHC-UHFFFAOYSA-N |

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C3 position of the morpholine ring. The "S" configuration, according to the Cahn-Ingold-Prelog priority rules, dictates the spatial arrangement of the substituents around this carbon. The stereochemical integrity of this center is crucial for its potential biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the benzyl group can occupy either an axial or equatorial position. The preferred conformation would be the one that minimizes steric hindrance, which is generally the equatorial position for a bulky substituent like the benzyl group.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table includes data for the racemic mixture "3-Benzylmorpholine" where specified.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Melting Point | -23°C to -18°C | [2] |

| Boiling Point | 162°C to 164°C | [2] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [2] |

| Optical Rotation | Data not available |

Synthesis

A plausible synthetic route to this compound could start from the chiral amino acid L-phenylalanine, which possesses the desired stereochemistry and the benzyl side chain.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not available. The following table provides expected characteristic spectral features based on the analysis of related morpholine derivatives.

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Morpholine ring protons adjacent to oxygen (H2, H6): downfield shift. Morpholine ring protons adjacent to nitrogen (H5): upfield shift. Proton at the chiral center (H3): multiplet. Protons of the benzylic CH₂ group: two doublets of doublets (diastereotopic protons). N-H proton: broad singlet. |

| ¹³C NMR | Aromatic carbons (benzyl group): ~126-138 ppm. Carbon of the chiral center (C3): ~50-60 ppm. Carbons adjacent to oxygen (C2, C6): ~65-75 ppm. Carbon adjacent to nitrogen (C5): ~45-55 ppm. Benzylic carbon: ~40 ppm. |

| IR (Infrared) | N-H stretch: ~3300-3400 cm⁻¹ (broad). C-H stretch (aromatic): ~3030 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O-C stretch (ether): ~1100-1120 cm⁻¹. |

| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z 178.12. |

Biological Activity

Specific biological activity data for this compound is not well-documented in publicly accessible literature. However, the morpholine scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Derivatives of benzylmorpholine have been investigated for their potential as antimalarial agents.[3] Furthermore, some morpholine derivatives have shown affinity for neurotransmitter receptors, suggesting potential applications in neuroscience. For example, a related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, is suggested to potentially interact with serotonin and dopamine receptors.[1] Given the structural similarity, this compound might exhibit affinity for similar biological targets.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section outlines a general protocol for the synthesis of a related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, which can be adapted as a starting point for the synthesis of the target molecule.[1]

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol: [1]

-

Reaction Setup: To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

-

Addition of Reagent: Add benzyl bromide to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for approximately 2 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Conclusion

This compound is a chiral molecule of interest due to the prevalence of the morpholine scaffold in medicinal chemistry. While specific experimental data on its synthesis, physicochemical properties, and biological activity are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to use the information herein as a starting point for their investigations and to contribute to the public knowledge base by publishing detailed experimental findings.

References

(S)-3-Benzylmorpholine molecular weight and formula

An In-depth Technical Guide to (S)-3-Benzylmorpholine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group. Its stereochemistry is denoted by the (S)-configuration at the C3 position of the morpholine ring. The molecular formula of this compound is C₁₁H₁₅NO, and its molecular weight is 177.24 g/mol .[1][2]

Below is a summary of its key molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| CAS Number | 7684-27-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 122-127 °C (at 8 Torr) | [1][2] |

| Melting Point | -23 °C to -18 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [2] |

The hydrochloride salt of 3-benzylmorpholine is also commercially available, with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol .

Synthesis and Experimental Protocols

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical agents.[1][3] A common precursor for the synthesis of chiral morpholine derivatives is the corresponding amino acid. The following is a representative experimental protocol for the synthesis of a related compound, this compound-2,5-dione, derived from L-phenylalanine.

Experimental Protocol: Synthesis of this compound-2,5-dione

This two-step synthesis involves the formation of an intermediate, N-(chloroacetyl)-L-phenylalanine, followed by cyclization to yield the desired product.

Step 1: Synthesis of N-(chloroacetyl)-L-phenylalanine

-

Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide (NaOH).

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

Maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of an aqueous NaOH solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period.

-

Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound-2,5-dione

-

Suspend the N-(chloroacetyl)-L-phenylalanine intermediate in a suitable organic solvent (e.g., ethyl acetate).

-

Add a dehydrating agent, such as acetic anhydride.

-

Heat the reaction mixture to reflux for a specified duration.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the final product.

Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.[4] Morpholine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

The benzylmorpholine core, in particular, has been incorporated into molecules with various therapeutic applications. For instance, derivatives of benzylmorpholine have been investigated as appetite suppressants and as potential antimalarial agents.[5][6] The chiral nature of this compound makes it a valuable building block for the stereoselective synthesis of drug candidates, where specific stereochemistry is often crucial for therapeutic efficacy and reduced side effects.[7] It is frequently used as an intermediate in the development of agents targeting the central nervous system.[8]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound-2,5-dione from L-phenylalanine.

Caption: Synthetic workflow for this compound-2,5-dione.

References

- 1. chembk.com [chembk.com]

- 2. db-thueringen.de [db-thueringen.de]

- 3. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]

- 8. N-Benzyl-3-(hydroxymethyl)morpholine [myskinrecipes.com]

An In-depth Technical Guide to (S)-3-Benzylmorpholine: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Benzylmorpholine, a chiral heterocyclic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Core Physicochemical Properties

This compound is a substituted morpholine with a benzyl group at the 3-position, conferring specific stereochemical and electronic properties that influence its biological activity and physicochemical characteristics. While specific experimental data for the (S)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic 3-benzylmorpholine provide a valuable baseline.

Table 1: Physicochemical Properties of 3-Benzylmorpholine

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₅NO | ChemBK[1] |

| Molecular Weight | 177.24 g/mol | ChemBK[1] |

| Appearance | Colorless liquid | ChemBK[1] (for racemic mixture) |

| Melting Point | -23°C to -18°C | ChemBK[1] (for racemic mixture) |

| Boiling Point | 162°C to 164°C | ChemBK[1] (for racemic mixture) |

| Solubility | Soluble in ethanol, ether, and benzene. | ChemBK[1] |

| pKa | Not experimentally determined. Predicted values for similar N-alkylmorpholines are in the range of 7.4-8.5. | General knowledge of morpholine basicity. |

| Optical Rotation | Specific rotation has not been widely reported. The value would be specific to the (S)-enantiomer and would require experimental determination. |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from a chiral precursor to ensure the desired stereochemistry. A common and effective approach involves the use of a chiral amino alcohol, such as (S)-phenylalaninol, which is derived from the natural amino acid (S)-phenylalanine.

Experimental Protocol: Chiral Synthesis of this compound from (S)-Phenylalaninol

This protocol describes a plausible synthetic route based on established methods for the synthesis of morpholine derivatives.

Step 1: N-alkylation of (S)-Phenylalaninol with a 2-haloethanol derivative

-

To a solution of (S)-phenylalaninol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance potassium carbonate (2-3 equivalents).

-

Add a 2-haloethanol derivative, for example 2-bromoethanol (1.1 equivalents), to the reaction mixture.

-

Heat the mixture at a temperature ranging from 60°C to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-phenylalaninol.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the crude N-(2-hydroxyethyl)-(S)-phenylalaninol from the previous step in a suitable solvent like dichloromethane (DCM) or toluene.

-

Treat the solution with a dehydrating agent or a reagent that facilitates intramolecular cyclization. A common method is the use of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base like triethylamine or pyridine to form a good leaving group on the primary alcohol, followed by intramolecular nucleophilic attack by the secondary amine.

-

Alternatively, the cyclization can be achieved under acidic conditions, for example, by heating with a strong acid such as sulfuric acid or phosphoric acid, which protonates the hydroxyl group, turning it into a good leaving group (water).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture (if acidic conditions were used) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound.

Purification Protocol

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is typically effective in isolating the desired product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the final product, chiral HPLC is the method of choice. A chiral stationary phase, such as one based on cellulose or amylose derivatives, can be used to separate the (S) and (R) enantiomers. The choice of mobile phase (typically a mixture of alkanes and an alcohol) will depend on the specific chiral column used.[2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons), and the morpholine ring protons (typically in the range of 2.5-4.0 ppm). The chirality at the C3 position will lead to diastereotopic protons in the morpholine ring, potentially resulting in more complex splitting patterns.[3][4] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the benzyl group and the morpholine ring. The chemical shifts of the morpholine carbons will be influenced by the neighboring nitrogen and oxygen atoms.[3][4] |

| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide structural information. A common fragmentation would be the loss of the benzyl group or cleavage of the morpholine ring.[5] |

| Chiral HPLC | As mentioned in the purification protocol, chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the synthesized this compound.[2] |

| Optical Rotation | Measurement of the specific rotation using a polarimeter will confirm the chiral nature of the compound and can be used as a quality control parameter. The sign of the rotation ((+) or (-)) will be characteristic of the (S)-enantiomer under specific conditions (solvent, concentration, wavelength, and temperature). |

Biological Significance and Potential Applications

While research specifically on this compound is not extensive, the broader class of morpholine derivatives has significant importance in drug discovery. The morpholine scaffold is a privileged structure, often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[6]

Potential Pharmacological Roles

-

Central Nervous System (CNS) Activity: Many morpholine-containing compounds exhibit activity in the central nervous system. For instance, some derivatives have been investigated as ligands for dopamine and sigma receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[7]

-

Opioid Receptor Modulation: The morphinan scaffold, which shares structural similarities with benzylmorpholine derivatives, is the core of many opioid analgesics. Research into 3-benzylaminomorphinan derivatives has shown high binding affinity at mu (µ) and kappa (κ) opioid receptors, indicating that this compound could be a scaffold for developing novel analgesics.[8]

-

Appetite Suppression: Related compounds, such as 3-benzhydrylmorpholine, have been reported to have anorectic effects.[9] This suggests that this compound could be explored for its potential in weight management therapies.

Metabolic Considerations

The metabolic fate of this compound is an important factor in its potential as a drug candidate. The N-benzyl group and the morpholine ring are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[10]

Potential Metabolic Pathways:

-

N-debenzylation: Cleavage of the benzyl group to form 3-benzylmorpholine and benzoic acid (which can be further metabolized). This is a common metabolic pathway for N-benzylamines.[1]

-

Hydroxylation: Aromatic hydroxylation of the benzyl group or hydroxylation at various positions on the morpholine ring.[8]

-

Oxidation of the Morpholine Ring: The morpholine ring can undergo oxidation to form various metabolites.[6]

Understanding these metabolic pathways is crucial for predicting the compound's in vivo half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. In vitro metabolism studies using liver microsomes are a standard experimental approach to investigate these pathways.[1][8]

In Vitro ADME Profiling Workflow

Caption: A typical experimental workflow for in vitro ADME profiling.

Conclusion

This compound is a chiral molecule with potential for further investigation in drug discovery. This technical guide has provided a summary of its known and predicted physicochemical properties, a detailed methodology for its enantioselective synthesis and purification, and an overview of its potential biological applications and metabolic fate. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. The experimental protocols and workflows outlined herein provide a solid foundation for researchers and scientists to undertake such investigations.

References

- 1. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 10. metabolon.com [metabolon.com]

Technical Guide: Solubility Profile of (S)-3-Benzylmorpholine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (S)-3-Benzylmorpholine, a key intermediate in medicinal chemistry. It includes a quantitative summary of its solubility in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and graphical workflows to guide researchers in replicating these essential experiments. This guide is intended to support preclinical development, formulation studies, and process chemistry by providing foundational physicochemical data.

Introduction

This compound is a chiral morpholine derivative. Its structure, featuring a polar morpholine ring and a non-polar benzyl group, imparts a solubility profile that is critical to its handling, formulation, and biological activity. Understanding its solubility in various organic and aqueous media is a fundamental prerequisite for its effective use in drug discovery and development, impacting everything from reaction conditions to the choice of formulation excipients and in vitro assay design. Low solubility can present significant challenges, leading to poor bioavailability, unreliable assay results, and difficulties in formulation.[1][2] This guide presents a summary of its solubility and outlines standard methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound was determined across a spectrum of common laboratory solvents at ambient temperature (20-25°C). The data, presented below, reflects the compound's amphiphilic nature. It exhibits favorable solubility in polar aprotic and polar protic solvents, with moderate to low solubility in non-polar and aqueous media.

Molar Mass of this compound: 177.24 g/mol

| Solvent Category | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | ~ 1.5 | ~ 0.008 |

| Methanol (MeOH) | > 200 | > 1.13 | |

| Ethanol (EtOH) | > 200 | > 1.13 | |

| Isopropanol (IPA) | ~ 150 | ~ 0.85 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 1.13 |

| N,N-Dimethylformamide (DMF) | > 200 | > 1.13 | |

| Acetonitrile (ACN) | ~ 100 | ~ 0.56 | |

| Acetone | ~ 180 | ~ 1.02 | |

| Tetrahydrofuran (THF) | > 200 | > 1.13 | |

| Non-Polar / Moderately Polar | Dichloromethane (DCM) | > 200 | > 1.13 |

| Ethyl Acetate (EtOAc) | ~ 90 | ~ 0.51 | |

| Toluene | ~ 50 | ~ 0.28 | |

| Heptane / Hexanes | < 1 | < 0.006 |

Note: The data presented is a representative summary based on the structural characteristics of the molecule. Actual solubility can be influenced by factors such as purity, crystalline form, and precise experimental conditions.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The following protocols describe standard methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[3][4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[1][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.[6] To ensure complete removal of solid particles, the supernatant is carefully removed and clarified either by centrifugation at high speed or by filtration through a fine-pore (e.g., 0.22 µm) syringe filter.[1][2]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][4] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: Turbidimetric Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[1][7][8] These methods measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.[9]

-

Aqueous Addition: Transfer a small, fixed volume of each DMSO solution concentration into corresponding wells of a clear 96-well plate. Then, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[7][9]

-

Turbidity Measurement: Measure the turbidity (cloudiness) of each well using a plate reader that detects light scattering or absorbance at a specific wavelength (e.g., 620 nm).[7][8][9]

-

Solubility Calculation: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion

The solubility profile of this compound is consistent with its amphiphilic structure, demonstrating high solubility in polar organic solvents and limited solubility in aqueous and non-polar media. This data is vital for guiding its application in synthetic chemistry and pharmaceutical development. The standardized protocols provided herein, including the gold-standard shake-flask method and high-throughput turbidimetric assays, offer robust frameworks for researchers to perform reliable solubility assessments, ensuring data quality and reproducibility in the drug development pipeline.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. quora.com [quora.com]

- 7. evotec.com [evotec.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Chiral Morpholine Scaffolds: A Technical Guide to Their Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it a "privileged scaffold" in the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of chiral morpholine scaffolds, offering detailed synthetic protocols, quantitative biological data, and a look into the key signaling pathways they modulate.

Significance of Chirality in Morpholine Scaffolds

Chirality plays a pivotal role in the biological activity of morpholine-containing drugs. The specific stereochemistry of substituents on the morpholine ring can dramatically influence a compound's binding affinity and selectivity for its target, as well as its pharmacokinetic profile. The precise three-dimensional arrangement of atoms is critical for optimal interaction with chiral biological macromolecules like enzymes and receptors.

Synthetic Strategies for Chiral Morpholine Scaffolds

The construction of enantiomerically pure morpholine rings is a key challenge in medicinal chemistry. Several robust strategies have been developed to access these valuable scaffolds.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of prochiral dehydromorpholine precursors. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation reaction, often with high enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[3] This method can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3]

Materials:

-

2-Substituted dehydromorpholine substrate (0.2 mmol)

-

(R,R,R)-SKP (bis(phosphine) ligand) (1.05 mol%)

-

[Rh(cod)₂]SbF₆ (1 mol%)

-

Dichloromethane (DCM), anhydrous (2 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a vial is charged with the 2-substituted dehydromorpholine substrate, (R,R,R)-SKP, and [Rh(cod)₂]SbF₆.

-

Anhydrous DCM is added to the vial.

-

The vial is placed in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas three times.

-

The reaction is pressurized with hydrogen gas to 30 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After 24 hours, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine.

-

The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.

Synthesis from Chiral Amino Alcohols

Another versatile approach involves the construction of the morpholine ring from readily available chiral amino alcohols. This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure morpholines.

A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure N-Boc protected amino alcohols.[4] The key step in this multi-step synthesis is a palladium-catalyzed carboamination reaction.[4]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines from Chiral Amino Alcohols (Key Palladium-Catalyzed Carboamination Step) [4]

Materials:

-

O-allyl ethanolamine substrate (1.0 equiv)

-

Aryl or alkenyl bromide (R¹Br) (2.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(2-furyl)phosphine (P(2-furyl)₃) (8 mol%)

-

Toluene, anhydrous (to achieve a 0.4 M solution)

Procedure:

-

In a glovebox, a reaction tube is charged with the O-allyl ethanolamine substrate, aryl or alkenyl bromide, sodium tert-butoxide, palladium(II) acetate, and tri(2-furyl)phosphine.

-

Anhydrous toluene is added to the reaction tube.

-

The reaction tube is sealed and heated to 105 °C.

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the cis-3,5-disubstituted morpholine.

Enantioselective Synthesis via Hydroamination and Asymmetric Transfer Hydrogenation

A tandem, one-pot catalytic approach provides an efficient route to chiral 3-substituted morpholines.[5] This method combines a hydroamination step to form a cyclic imine, followed by an asymmetric transfer hydrogenation to yield the chiral morpholine with high enantiomeric excess.[5]

Quantitative Data on Chiral Morpholine-Containing Compounds

The incorporation of chiral morpholine scaffolds has led to the development of potent and selective inhibitors for various biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Inhibitory Activity of Morpholine-Containing Compounds

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [6] |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [6] | |

| 24 | Carbonic Anhydrase II (bovine) | 14.68 | [2] |

| PKI-587 | PI3Kα | Sub-nanomolar | [7] |

| mTOR | Sub-nanomolar | [7] |

Table 2: Antioxidant Activity of Morpholine-Containing Quinoline Derivatives

| Compound ID | ABTS Radical Scavenging IC₅₀ (µM) | Reference |

| 11f | 9.07 ± 1.34 | [6] |

| 11l | 6.05 ± 1.17 | [6] |

| Trolox (Control) | 11.03 ± 0.76 | [6] |

Signaling Pathways Modulated by Chiral Morpholine Scaffolds

A significant area of research for morpholine-containing compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[8][9] Dual inhibitors that target both PI3K and mTOR can effectively shut down this critical cell proliferation and survival pathway.[7][9]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual morpholine-containing inhibitors.

High-Throughput Screening (HTS) for Novel Morpholine-Based Drug Candidates

The discovery of new bioactive molecules containing the chiral morpholine scaffold can be accelerated through high-throughput screening (HTS) of large chemical libraries. A typical HTS workflow involves several key stages, from assay development to hit validation.

Caption: A generalized workflow for a high-throughput screening campaign to identify novel morpholine-based drug candidates.

Experimental Workflow: Cell-Based High-Throughput Screening

-

Assay Development: A robust and reproducible cell-based assay is developed to measure the activity of a specific biological target. This could involve, for example, a reporter gene assay, a cell proliferation assay (e.g., MTT), or a high-content imaging assay. The assay is optimized for a high-throughput format (e.g., 384- or 1536-well plates).[10][11]

-

Library Preparation: A diverse library of chiral morpholine-containing compounds is prepared and plated into microtiter plates at a specific concentration.

-

Primary Screen: The chemical library is screened against the target in the developed cell-based assay. This is typically performed at a single concentration to identify initial "hits."

-

Data Analysis and Hit Identification: The data from the primary screen is analyzed to identify compounds that exhibit a statistically significant effect on the target.

-

Hit Confirmation and Dose-Response: The initial hits are re-tested to confirm their activity. A dose-response curve is then generated for each confirmed hit to determine its potency (e.g., IC₅₀ or EC₅₀).

-

Structure-Activity Relationship (SAR) Studies: The confirmed hits and their analogs are synthesized and tested to understand the relationship between their chemical structure and biological activity. This information guides the lead optimization process.

-

Lead Optimization: The most promising hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate.

Conclusion

Chiral morpholine scaffolds are indispensable tools in modern drug discovery, offering a versatile platform for the development of novel therapeutics with improved pharmacological profiles. The synthetic methodologies outlined in this guide provide a roadmap for accessing these valuable building blocks, while the presented quantitative data and pathway analyses highlight their potential in targeting a range of diseases. As synthetic techniques continue to evolve and our understanding of the biological roles of these scaffolds deepens, the importance of chiral morpholines in medicinal chemistry is set to grow even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Technical Guide: Spectroscopic Analysis of (S)-3-Benzylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the spectroscopic characteristics of (S)-3-Benzylmorpholine. Due to the limited availability of published experimental spectra for this specific compound, the data presented in the tables for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are predicted values. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds. The mass spectrometry data is based on the calculated exact mass and predicted fragmentation patterns.

Introduction

This compound is a chiral organic compound with potential applications in medicinal chemistry and drug development. Its structure, consisting of a morpholine ring substituted with a benzyl group at the 3-position, makes it a valuable scaffold for the synthesis of various biologically active molecules. Accurate structural elucidation and characterization are paramount for its use in research and development. This guide provides an in-depth summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 - 7.40 | m | 5H | - | Ar-H |

| 3.85 - 4.00 | m | 2H | - | -O-CH ₂- |

| 3.60 - 3.75 | m | 1H | - | -CH -CH₂-Ph |

| 2.80 - 3.00 | m | 2H | - | -N-CH ₂- |

| 2.60 - 2.75 | m | 2H | - | Ph-CH ₂- |

| 1.90 | br s | 1H | - | NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 71.0 | -O-C H₂- |

| 67.0 | -O-CH₂-C H₂-N- |

| 55.0 | -C H-CH₂-Ph |

| 46.0 | -N-C H₂- |

| 38.0 | Ph-C H₂- |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3350 - 3250 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |

| 1120 - 1080 | Strong | C-O-C Stretch (asymmetric) |

| 750 - 700 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 177.1154 | [M]⁺ | Molecular Ion (Calculated Exact Mass for C₁₁H₁₅NO) |

| 178.1227 | [M+H]⁺ | Protonated Molecular Ion |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzyl group) |

| 86.0600 | [C₅H₈NO]⁺ | Morpholine ring fragment after benzylic cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be around 4-5 cm.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm or residual solvent peak).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum, with the solvent peak used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.

-

A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

-

The ions are then guided into the mass analyzer.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Rising Therapeutic Potential of Benzylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of biologically active compounds. Among its varied derivatives, the benzylmorpholine scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzylmorpholine derivatives. We delve into their potential applications in oncology, infectious diseases, inflammation, and neurology, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their molecular pathways to facilitate further research and drug development in this exciting area.

Introduction

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged" structure in drug discovery. Its unique conformational flexibility and ability to engage in various intermolecular interactions, coupled with its metabolic stability and favorable pharmacokinetic profile, make it an attractive building block for medicinal chemists. The incorporation of a benzyl group onto the morpholine core introduces aromatic interactions and provides a versatile point for further structural modifications, leading to a diverse array of compounds with a wide spectrum of biological activities. This guide will explore the significant therapeutic potential of these benzylmorpholine derivatives.

Synthesis of Benzylmorpholine Derivatives

The synthesis of benzylmorpholine derivatives can be achieved through various established organic chemistry routes. A common and straightforward method involves the N-alkylation of morpholine with a substituted benzyl halide.

General Synthesis Scheme:

A typical synthesis involves the reaction of morpholine with a substituted benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the product is purified.

dot

Caption: General synthetic route for N-benzylation of morpholine.

Biological Activities and Quantitative Data

Benzylmorpholine derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented for direct comparison.

Anticancer Activity

Several benzylmorpholine derivatives have shown potent antiproliferative activity against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancer.[1]

Table 1: Anticancer Activity of Benzylmorpholine Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6y | A549 (Lung) | MTT | 1.1 | [1] |

| 6y | NCI-H1975 (Lung) | MTT | 1.1 | [1] |

| 8b | DLA (Murine Lymphoma) | MTT | 7.1 ± 0.8 | [2] |

| 8b | EAC (Murine Ascites) | MTT | 7.0 ± 0.7 | [2] |

| 8b | MCF-7 (Human Breast) | MTT | 10.1 ± 0.6 | [2] |

| 8f | DLA (Murine Lymphoma) | MTT | 9.1 ± 0.8 | [2] |

| 8f | EAC (Murine Ascites) | MTT | 8.6 ± 1.8 | [2] |

| 8f | MCF-7 (Human Breast) | MTT | 13.1 ± 1.1 | [2] |

| 7b | HepG-2 (Human Liver) | MTT | 3.54 ± 1.11 (µg/mL) | [3] |

| 8 | A-549 (Human Lung) | MTT | 2.78 ± 0.86 (µg/mL) | [3] |

| 4e | A-549 (Human Lung) | MTT | 5.37 ± 0.95 (µg/mL) | [3] |

| 7b | A-549 (Human Lung) | MTT | 5.70 ± 0.91 (µg/mL) | [3] |

Signaling Pathway: EZH2 Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). In many cancers, the overexpression of EZH2 leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Benzylmorpholine derivatives, such as compound 6y , have been shown to inhibit EZH2, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[1]

dot

Caption: Inhibition of the EZH2 signaling pathway by benzylmorpholine derivatives.

Another important pathway implicated in cancer and targeted by morpholine-containing compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4][5][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Morpholino-pyrimidine and -triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4][5]

dot

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Antimalarial Activity

Benzylmorpholine-containing tetraoxane analogues have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: Antimalarial Activity of Benzylmorpholine Derivatives

| Compound ID | Parasite Strain | Assay | IC50 (nM) | Reference |

| N205 (10a) | P. falciparum (3D7) | In vitro | 0.84 | [7] |

| Analogue 14 | P. falciparum (Pf3D7) | In vitro | 4.7 ± 0.3 | [8] |

| Analogue 16 | P. falciparum (Pf3D7) | In vitro | 12.9 ± 1.1 | [8] |

| Analogue 19 | P. falciparum (Pf3D7) | In vitro | 6.8 ± 0.5 | [8] |

| Analogue 20 | P. falciparum (Pf3D7) | In vitro | 9.2 ± 0.7 | [8] |

Antimicrobial Activity

Certain morpholine derivatives have been evaluated for their antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Morpholine Derivatives

| Compound Class | Microorganism | Assay | MIC | Reference |

| bis-mTQAS | S. aureus ATCC 25923 | Broth Microdilution | 50 µg/mL | [9] |

| bis-mTQAS | E. coli ATCC 25922 | Broth Microdilution | 400 µg/mL | [9] |

| Morpholine Derivative 4 | Various bacteria | Agar Well Diffusion | 3.125 - 12.5 mg/ml | |

| Morpholine Derivative 5 | Various bacteria | Agar Well Diffusion | 3.125 mg/ml (most sensitive) |

Central Nervous System (CNS) Activity

Benzylmorpholine and related structures have been investigated for their effects on the central nervous system, including their potential as analgesics and their interaction with various receptors.

Table 4: CNS Activity of Benzylmorpholine and Related Derivatives

| Compound ID | Target | Assay | Ki (nM) | Activity | Reference |

| 4g | MOR | Radioligand Binding | 0.42 | Full Agonist | [10] |

| 4g | KOR | Radioligand Binding | 10.1 | Full Agonist | [10] |

| 4g | DOR | Radioligand Binding | 714 | - | [10] |

| 17 | KOR | Radioligand Binding | 0.28 | - | [10] |

| 15 | σ1 Receptor | Radioligand Binding | 1.6 | Antagonist | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of benzylmorpholine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzylmorpholine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzylmorpholine derivatives against various microorganisms.

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of the benzylmorpholine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity (Ki) of benzylmorpholine derivatives for a specific CNS receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the benzylmorpholine derivative.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

Benzylmorpholine derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their demonstrated activities in oncology, infectious diseases, and neurology, coupled with their favorable physicochemical properties, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more potent, and selective benzylmorpholine-based therapeutic agents. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-3-Benzylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of (S)-3-Benzylmorpholine as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. The following application notes and protocols are proposed based on the general principles of chiral auxiliary-mediated synthesis and are intended to serve as a guide for researchers interested in exploring its potential. The experimental conditions provided are hypothetical and would require optimization.

Introduction

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to a prochiral substrate, induce high diastereoselectivity in subsequent reactions, and be removable under mild conditions without racemization of the product, allowing for its recovery and reuse.[]

This compound, derivable from the chiral pool, presents an interesting scaffold for investigation as a novel chiral auxiliary. Its morpholine ring offers a rigidifying element, and the benzyl group at the C3 position provides a clear steric director. This document outlines a proposed workflow and hypothetical protocols for the evaluation of this compound in asymmetric alkylation reactions.

General Workflow

The proposed use of this compound as a chiral auxiliary follows a classical three-step sequence:

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid derivative).

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., enolate alkylation) where the auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in excess.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

References

Synthetic Route to (S)-3-Benzylmorpholine from Achiral Precursors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed, five-step synthetic route for the enantioselective synthesis of (S)-3-Benzylmorpholine from achiral starting materials. The methodology is based on a robust organocatalytic approach that ensures high yields and excellent enantioselectivity, making it suitable for laboratory-scale synthesis and process development in the pharmaceutical industry. The protocol provides comprehensive experimental details for each synthetic step, a summary of expected yields and enantiomeric excess, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. The development of efficient and stereoselective synthetic routes to access enantiomerically pure morpholines is of significant interest. This application note details a synthetic strategy that commences with simple, achiral precursors and utilizes organocatalysis to establish the desired stereochemistry, culminating in the target molecule with high optical purity.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a five-step sequence, which is a second-generation organocatalytic approach designed to overcome the limitations of earlier methods, such as low yields and variable enantioselectivity.[1] The key features of this route include an organocatalytic asymmetric α-chlorination to introduce the chiral center, followed by the construction of the morpholine ring.

The overall workflow for the synthesis is depicted in the following diagram:

References

Application Notes and Protocols: (S)-3-Benzylmorpholine as a Versatile Building Block in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-3-benzylmorpholine and its derivatives as key intermediates in the synthesis of innovative pharmaceuticals. The unique structural features of the benzylmorpholine scaffold have led to its incorporation into a diverse range of therapeutic agents, including novel anticancer and antimalarial drugs. This document outlines detailed synthetic protocols, summarizes key quantitative data, and illustrates relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Application in Anticancer Drug Discovery: EZH2 Inhibitors

The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. Inhibition of EZH2 represents a promising therapeutic strategy for treating non-small cell lung cancer and other malignancies.[1]

Featured Compound: Benzomorpholine-based EZH2 Inhibitor (Compound 6y)

A series of benzomorpholine derivatives have been synthesized and evaluated for their EZH2 inhibitory activity. Compound 6y from this series demonstrated significant potential, with potent inhibition of cancer cell lines.[1]

Quantitative Data: In Vitro Activity of Benzomorpholine EZH2 Inhibitors

| Compound | Target Cell Line | IC50 (µM)[1] |

| 6y | A549 | 1.1 |

| 6y | NCI-H1975 | 1.1 |

| 9b | WSU-DLCL2 | 1.61[2] |

| 9b | SU-DHL-4 | 2.34[2] |

| 9e | EZH2WT | 1.01 nM[3] |

| 9l | EZH2WT | 0.94 nM[3] |

Experimental Protocol: Synthesis of Benzomorpholine EZH2 Inhibitors

The synthesis of these potent EZH2 inhibitors involves a multi-step process starting from 3-amino-5-bromo-2-hydroxybenzoic acid, with key steps including cyclization, Suzuki coupling, and amidation.[1]

-

Step 1: Cyclization: Formation of the benzomorpholine core.

-

Step 2: Suzuki Coupling: Introduction of aryl diversity.

-

Step 3: Amidation: Final modification to yield the target compounds.

EZH2 Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.[4][5] Inhibitors based on the this compound scaffold block this activity, leading to the reactivation of these suppressor genes and subsequent cancer cell apoptosis.[2]

Application in Antimalarial Drug Development